molecular formula C9H12N4 B7777643 1-(benzotriazol-1-yl)-N,N-dimethylmethanamine CAS No. 57684-30-7

1-(benzotriazol-1-yl)-N,N-dimethylmethanamine

Cat. No.: B7777643
CAS No.: 57684-30-7
M. Wt: 176.22 g/mol
InChI Key: QABYBLFTBSCYHR-UHFFFAOYSA-N
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Description

1-(Benzotriazol-1-yl)-N,N-dimethylmethanamine is a chemical compound that features a benzotriazole moiety attached to a dimethylmethanamine group. Benzotriazole derivatives are known for their versatility in synthetic chemistry, often used as intermediates in the preparation of various organic compounds. The benzotriazole ring system is a stable, aromatic heterocycle that imparts unique chemical properties to the compounds it is part of.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Benzotriazol-1-yl)-N,N-dimethylmethanamine can be synthesized through several methods. One common approach involves the reaction of benzotriazole with N,N-dimethylmethanamine in the presence of a suitable activating agent. For instance, the reaction can be carried out using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1,1’-carbonyldiimidazole (CDI) under mild conditions .

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Benzotriazol-1-yl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(benzotriazol-1-yl)-N,N-dimethylmethanamine involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The benzotriazole ring can stabilize negative charges through resonance, making it a versatile intermediate in various chemical reactions. In biological systems, the compound can interact with enzymes and receptors through hydrogen bonding and π-π stacking interactions, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzotriazol-1-yl)methanamine: Lacks the dimethyl groups, making it less sterically hindered and potentially more reactive in certain reactions.

    1-(Benzotriazol-1-yl)-N,N-diethylmethanamine: Similar structure but with ethyl groups instead of methyl groups, which can affect its solubility and reactivity.

Uniqueness

1-(Benzotriazol-1-yl)-N,N-dimethylmethanamine is unique due to the presence of the dimethyl groups, which can influence its steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds where specific steric hindrance is required to achieve the desired reactivity or selectivity.

Properties

IUPAC Name

1-(benzotriazol-1-yl)-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c1-12(2)7-13-9-6-4-3-5-8(9)10-11-13/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABYBLFTBSCYHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CN1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356508
Record name ST51038417
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210522-68-1, 57684-30-7
Record name ST51038417
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Dimethylbenzotriazolemethanamine, mixture of Bt1 and Bt2 isomers
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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